
2,2,2-trifluoroethyl (3S)-3-acetamidobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl (3S)-3-acetamidobutanoate is an organic compound that features a trifluoroethyl group attached to an acetamidobutanoate moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can enhance the compound’s stability, lipophilicity, and metabolic profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl (3S)-3-acetamidobutanoate typically involves the esterification of 3-acetamidobutanoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of catalysts, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl (3S)-3-acetamidobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-acetamidobutanoic acid and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoroethyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the trifluoroethyl group.
Major Products Formed
Hydrolysis: 3-Acetamidobutanoic acid and 2,2,2-trifluoroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoroethyl (3S)-3-acetamidobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s stability and lipophilicity make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties, such as enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.
作用機序
The mechanism by which 2,2,2-trifluoroethyl (3S)-3-acetamidobutanoate exerts its effects is primarily related to the presence of the trifluoroethyl group. This group can influence the compound’s electronic properties, making it more resistant to metabolic degradation and enhancing its interaction with biological targets. The trifluoroethyl group can also increase the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Used in the synthesis of fluorinated polymers with unique surface properties.
2,2,2-Trifluoroethyl acetate: Utilized in organic synthesis as a reagent and intermediate.
Tris(2,2,2-trifluoroethyl) phosphate: Employed as a flame retardant in various applications.
Uniqueness
2,2,2-Trifluoroethyl (3S)-3-acetamidobutanoate is unique due to its specific combination of a trifluoroethyl group with an acetamidobutanoate moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds. Additionally, the presence of the acetamidobutanoate moiety allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry.
特性
CAS番号 |
917894-29-2 |
|---|---|
分子式 |
C8H12F3NO3 |
分子量 |
227.18 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl (3S)-3-acetamidobutanoate |
InChI |
InChI=1S/C8H12F3NO3/c1-5(12-6(2)13)3-7(14)15-4-8(9,10)11/h5H,3-4H2,1-2H3,(H,12,13)/t5-/m0/s1 |
InChIキー |
UNNUTVZHYNJCIM-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](CC(=O)OCC(F)(F)F)NC(=O)C |
正規SMILES |
CC(CC(=O)OCC(F)(F)F)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
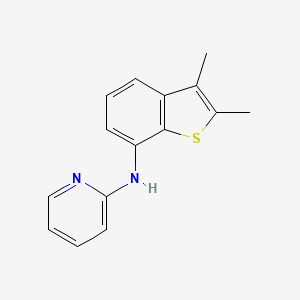

![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)
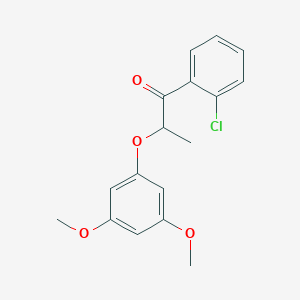
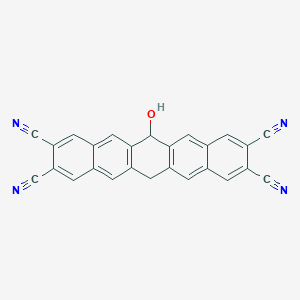
![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)

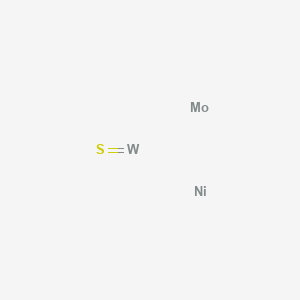
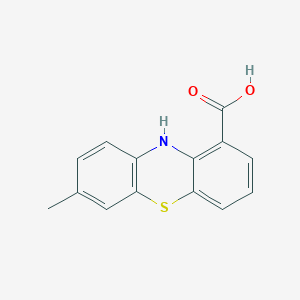
![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
